molecular formula C17H12ClNO2 B14445966 3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione CAS No. 74211-55-5

3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B14445966
CAS No.: 74211-55-5
M. Wt: 297.7 g/mol
InChI Key: MBSXAFUAXQEHFV-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chloro group, a methylphenyl group, and a phenyl group attached to a pyrrole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate reagents under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at a temperature range of 20°C to 60°C. The reaction mixture is then subjected to purification processes to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro group, a methylphenyl group, and a phenyl group attached to a pyrrole ring makes it a versatile compound for various applications .

Properties

CAS No.

74211-55-5

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

3-chloro-4-(4-methylphenyl)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C17H12ClNO2/c1-11-7-9-12(10-8-11)14-15(18)17(21)19(16(14)20)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

MBSXAFUAXQEHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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